4alpha-Phorbol
Overview
Description
4alpha-Phorbol is a diterpene compound that belongs to the tigliane family It is structurally characterized by a unique 5/7/6/3 tetracyclic skeleton and is known for its biological activity, particularly in modulating protein kinase C
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of 4alpha-Phorbol is a complex process that has been achieved through various synthetic routes. One notable method involves a 20-step synthesis starting from inexpensive (+)-carvone. This method utilizes pentamethyldisilyl groups as masked hydroxyl groups, a Shapiro reaction to link fragments, and a Tamao-Fleming oxidation followed by ring-closing metathesis to construct the tetracyclic skeleton . Another method involves a 19-step synthesis from (+)-3-carene, employing a two-phase terpene synthesis strategy .
Industrial Production Methods: Industrial production of this compound typically relies on the isolation from natural sources, such as croton oil, followed by purification and potential semi-synthesis to obtain the desired compound. The complexity of its structure makes purely synthetic production challenging and less common compared to isolation and semi-synthesis.
Chemical Reactions Analysis
4alpha-Phorbol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, particularly esterification, are common with this compound.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and acid chlorides or anhydrides for esterification. Major products formed from these reactions include various oxidized, reduced, and esterified derivatives of this compound.
Scientific Research Applications
4alpha-Phorbol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex diterpene synthesis and reaction mechanisms.
Industry: In the pharmaceutical industry, this compound derivatives are explored for drug development, particularly in targeting protein kinase C-related pathways.
Mechanism of Action
4alpha-Phorbol exerts its effects primarily by activating protein kinase C. It binds to the C1 domain of protein kinase C, leading to its translocation to the cell membrane where it becomes activated . This activation triggers a cascade of downstream signaling pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
4alpha-Phorbol is unique due to its specific structure and biological activity. Similar compounds include:
Phorbol 12-myristate 13-acetate: A well-known phorbol ester used as a potent activator of protein kinase C.
This compound 12,13-didecanoate: A derivative of this compound with selective activity on transient receptor potential vanilloid 4 channels.
Ingenol: Another diterpene with a similar tetracyclic structure but different biological activities.
Properties
IUPAC Name |
1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLYPPODPLXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860211 | |
Record name | 4a,7b,9,9a-Tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-25-5, 26241-63-4 | |
Record name | PHORBOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4?-Phorbol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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